(2S)-2-(Dimethylamino)propan-1-ol

Description

Contextualization of Chiral Organonitrogen and Organooxygen Scaffolds in Modern Chemistry

Chiral molecules containing both nitrogen and oxygen atoms, known as organonitrogen and organooxygen scaffolds, are of paramount importance in modern chemistry. nih.govacs.org Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores their significance. nih.govacs.org The specific three-dimensional arrangement of atoms in these molecules, or their stereochemistry, is often directly linked to their biological activity and efficacy. chiralpedia.com For instance, many drugs derive their therapeutic effects from the precise interaction of their chiral centers with biological receptors. acs.orgchiralpedia.com The development of methods to selectively synthesize one enantiomer of a chiral compound is a major focus of synthetic organic chemistry. chiralpedia.commdpi.com

Chiral amino alcohols, a subset of these scaffolds, are particularly valuable due to the presence of both a hydroxyl (-OH) and an amino (-NR2) group. acs.orgnih.gov This dual functionality allows for a wide range of chemical transformations and applications, including their use as chiral catalysts and as starting materials for the synthesis of more complex chiral molecules. nih.govfrontiersin.org The ability to control the stereochemical outcome of chemical reactions is a central goal in the synthesis of enantiomerically pure compounds. chiralpedia.com

Historical Development and Evolution of Chiral Amino Alcohol Research

The field of chiral amino alcohol research has a rich history, evolving from early investigations into the nature of chirality to the sophisticated synthetic methods employed today. The initial recognition of molecular asymmetry by Pasteur laid the groundwork for understanding how molecules can exist as non-superimposable mirror images. rsc.org This fundamental concept paved the way for the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer.

Over the years, chemists have developed a variety of strategies for the synthesis of chiral amino alcohols. Early methods often relied on the resolution of racemic mixtures, a process that separates enantiomers but is inherently inefficient as it discards half of the material. More advanced approaches focus on the direct, enantioselective synthesis of the desired stereoisomer. These methods include the use of chiral catalysts, enzymes, and chiral auxiliaries to control the stereochemical outcome of a reaction. mdpi.comnih.gov The development of biocatalytic methods, for instance, has provided a powerful tool for the synthesis of chiral amino alcohols with high enantioselectivity. mdpi.comfrontiersin.orgacs.org

Fundamental Principles of Chirality and Enantioselectivity in Chemical Transformations

Chirality is a geometric property of a molecule that results in it being non-superimposable on its mirror image, much like a person's left and right hands. chiralpedia.comlumenlearning.comwikipedia.org Molecules that possess this property are termed "chiral," and the two mirror-image forms are called enantiomers. wikipedia.org Enantiomers have identical physical and chemical properties in an achiral environment, but they can exhibit different biological activities and react differently with other chiral molecules. chiralpedia.comwikipedia.org

A common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents. lumenlearning.comwikipedia.org The spatial arrangement of these substituents determines the absolute configuration of the stereocenter, which is designated as either (R) or (S).

Enantioselectivity in a chemical reaction refers to the preferential formation of one enantiomer over the other. chiralpedia.com Achieving high enantioselectivity is a primary objective in asymmetric synthesis. This is often accomplished by using a chiral catalyst or reagent that creates a chiral environment for the reaction, thereby favoring the formation of one enantiomeric product. The difference in the energy of the transition states leading to the two enantiomers determines the degree of enantioselectivity.

Overview of the Structural Characteristics and Stereochemical Purity of (2S)-2-(Dimethylamino)propan-1-ol

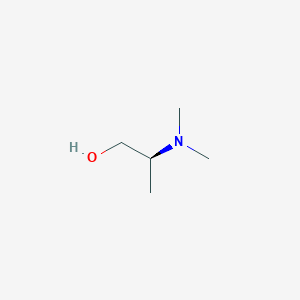

This compound is a chiral amino alcohol with the molecular formula C5H13NO. nist.govnist.gov Its structure consists of a propan-1-ol backbone with a dimethylamino group attached to the second carbon atom. The "(2S)" designation indicates the specific stereochemical configuration at the chiral center (the second carbon atom).

| Property | Value |

|---|---|

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 40916-65-2 |

The stereochemical purity of this compound is a critical factor for its applications in asymmetric synthesis. Commercially available samples are often specified with a high degree of enantiomeric excess (ee), indicating that one enantiomer is present in a much greater proportion than the other. The purity of the compound is typically confirmed using analytical techniques such as chiral chromatography.

Scope and Research Objectives Pertaining to this compound

Research concerning this compound is primarily focused on its application as a chiral building block and ligand in asymmetric synthesis. Key research objectives include:

The overarching goal of this research is to expand the toolbox of synthetic chemists, enabling the creation of complex chiral molecules with high precision and efficiency.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dimethylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKGYWLWIJLDGZ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure 2s 2 Dimethylamino Propan 1 Ol and Its Derivatives

Stereoselective Synthesis from Prochiral Precursors

The synthesis of enantiopure compounds from non-chiral starting materials represents a significant achievement in organic chemistry. For (2S)-2-(Dimethylamino)propan-1-ol, this involves the creation of one or more stereocenters with a high degree of control, using methods such as asymmetric reduction, amination, or enzyme-catalyzed reactions.

Asymmetric Reduction Pathways to this compound

Asymmetric reduction of a prochiral ketone is a powerful strategy for establishing the desired stereocenter. This pathway would typically commence with a precursor such as 1-(dimethylamino)propan-2-one. The key step is the enantioselective reduction of the ketone functionality to a secondary alcohol using a chiral catalyst or reagent.

Modern catalysis offers a variety of systems for such transformations, including transition metal complexes with chiral ligands. For instance, ruthenium, rhodium, or iridium complexes paired with chiral diphosphine ligands (e.g., BINAP) are known to be highly effective for the asymmetric hydrogenation of ketones, delivering chiral alcohols in high enantiomeric excess. The general mechanism involves the coordination of the ketone to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen, leading to the formation of the (S)-alcohol. The efficiency and enantioselectivity of these reactions are highly dependent on the choice of catalyst, solvent, and reaction conditions.

Asymmetric Amination Strategies for Precursor Synthesis

An alternative stereoselective approach involves the asymmetric introduction of the nitrogen-containing functional group. A viable prochiral precursor for this strategy is 1-hydroxypropan-2-one (hydroxyacetone). The direct asymmetric reductive amination of this ketone with dimethylamine, in the presence of a chiral catalyst, would yield the target molecule in a single step. nih.gov

This transformation can be catalyzed by enzyme systems like NAD(P)H-dependent dehydrogenases or by synthetic molecular catalysts. nih.gov For example, iridium or ruthenium complexes with chiral ligands have been successfully employed for the direct asymmetric reductive amination of various ketones. google.comnih.gov The reaction proceeds through the in-situ formation of an enamine or iminium ion, which is then reduced enantioselectively by the chiral catalyst under a hydrogen atmosphere. The selection of the appropriate catalyst and reaction conditions is crucial to achieve high yields and enantioselectivities. google.com

| Precursor | General Reaction | Catalyst Type | Potential Outcome |

| 1-Hydroxypropan-2-one | Asymmetric Reductive Amination with Dimethylamine | Chiral Ru- or Ir-based complexes; Amine Dehydrogenases | This compound |

| 1-(Dimethylamino)propan-2-one | Asymmetric Hydrogenation | Chiral Ru-, Rh-, or Ir-based complexes | This compound |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic methods leverage the high selectivity of enzymes to achieve stereochemical control. A common strategy is the kinetic resolution of a racemic mixture of 2-(dimethylamino)propan-1-ol (B94322). In this process, an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one of the enantiomers, allowing for the separation of the two.

For example, lipase-catalyzed acylation of the racemic alcohol with an acyl donor (like vinyl acetate) would preferentially acylate one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-alcohol can then be separated. The maximum yield for the desired enantiomer in a classical kinetic resolution is 50%.

To overcome this limitation, a dynamic kinetic resolution (DKR) can be employed. nih.govnih.gov This process combines the enzymatic kinetic resolution with an in-situ racemization of the less reactive enantiomer. A metal catalyst, often ruthenium-based, is used to continuously racemize the alcohol substrate. nih.govnih.gov This allows the enzyme to theoretically convert the entire racemic starting material into a single enantiomer of the product, achieving yields approaching 100%. A similar chemoenzymatic strategy has been effectively used in the synthesis of the duloxetine (B1670986) intermediate, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, employing a carbonyl reductase. researchgate.net

Chiral Pool Synthesis Approaches Utilizing Natural Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach is highly effective as the chirality is already present in the starting molecule, often simplifying the synthetic route.

Derivation from Amino Acids or Other Chiral Building Blocks

The natural amino acid L-alanine is an ideal chiral precursor for the synthesis of this compound due to its matching stereochemistry at the C2 position. The synthesis starts with the conversion of L-alanine into its more reactive derivatives, such as esters or amides. google.com

The key intermediate derived from L-alanine is (2S)-2-aminopropan-1-ol, also known as L-alaninol. google.comgoogle.com This is achieved through the reduction of the carboxyl group of L-alanine or its derivatives. The use of L-alanine from the chiral pool ensures that the resulting alaninol has the correct (S)-configuration at the stereocenter.

Multistep Synthetic Routes with Stereocontrol

The synthesis of this compound from L-alanine is a well-established multistep process that maintains stereochemical integrity throughout the sequence.

The first key step is the reduction of the carboxylic acid functionality of an L-alanine derivative. For instance, L-alanine can be esterified to form ethyl L-alaninate, which is then reduced to L-alaninol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Various methods for the reduction of L-alanine derivatives to L-alaninol have been reported. google.comgoogle.com

The second crucial step is the N,N-dimethylation of the primary amino group of L-alaninol. A classic and effective method for this transformation is the Eschweiler-Clarke reaction. This reaction involves treating L-alaninol with excess formaldehyde (B43269) and formic acid. The formaldehyde reacts with the primary amine to form an iminium ion, which is then reduced by formic acid to yield the tertiary amine, this compound. This two-step methylation process is known to proceed with high yield and without racemization of the chiral center.

| Starting Material | Step 1 | Intermediate | Step 2 | Final Product |

| L-Alanine | Esterification & Reduction | (2S)-2-aminopropan-1-ol (L-Alaninol) | N,N-Dimethylation (e.g., Eschweiler-Clarke Reaction) | This compound |

Racemic Resolution Techniques for this compound

Racemic resolution remains a widely practiced strategy for the separation of enantiomers. This approach involves the separation of a 50:50 mixture of enantiomers into its pure components.

A classical and still highly effective method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique leverages the reaction of a racemic base with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. libretexts.org Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.orgyoutube.com

For the resolution of a racemic mixture of 2-(dimethylamino)propan-1-ol, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be employed. libretexts.org The reaction of the racemic amino alcohol with, for example, (R,R)-tartaric acid would yield two diastereomeric salts: [this compound]-[(R,R)-tartrate] and [(2R)-2-(dimethylamino)propan-1-ol]-[(R,R)-tartrate]. Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. youtube.com Subsequent treatment of the separated diastereomeric salt with a base will regenerate the enantiomerically enriched free amine, this compound. youtube.com The choice of resolving agent and solvent is critical for achieving high resolution efficiency. researchgate.net

| Resolving Agent | Rationale | Separation Method |

| (+)-Tartaric Acid | Forms diastereomeric salts with differing solubilities. libretexts.org | Fractional Crystallization |

| (-)-Mandelic Acid | Forms diastereomeric salts with differing solubilities. libretexts.orgnih.gov | Fractional Crystallization |

| (+)-Camphor-10-sulfonic acid | Forms diastereomeric salts with differing solubilities. libretexts.org | Fractional Crystallization |

Kinetic resolution is a powerful technique that differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Enzymatic kinetic resolution is a particularly common and efficient method. wikipedia.org

Lipases are frequently used enzymes for the kinetic resolution of alcohols. wikipedia.org In the context of racemic 2-(dimethylamino)propan-1-ol, a lipase such as Candida antarctica lipase B (CALB) can be used to selectively acylate one of the enantiomers. wikipedia.org The reaction is typically carried out in an organic solvent with an acyl donor, such as vinyl acetate (B1210297). The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-enantiomer) unreacted and thus enantiomerically enriched. The acylated product can then be separated from the unreacted alcohol by standard purification techniques. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. mdpi.com

A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. mdpi.comprinceton.edu This allows for a theoretical yield of up to 100% for the desired enantiomer. mdpi.com

For 2-(dimethylamino)propan-1-ol, a DKR process could involve an enzymatic acylation, similar to the kinetic resolution described above, coupled with a racemization catalyst. A ruthenium complex, for instance, can serve as an effective racemization catalyst for alcohols. wikipedia.org In this chemoenzymatic DKR, the lipase would selectively acylate the (R)-enantiomer, while the ruthenium catalyst would continuously racemize the remaining (S)-enantiomer back to the racemic mixture. This continuous cycle allows for the conversion of the entire racemic starting material into a single enantiomer of the acylated product. Subsequent hydrolysis of the ester would then yield the enantiopure (S)-2-(dimethylamino)propan-1-ol.

| Method | Catalyst/Reagent | Principle | Theoretical Yield |

| Kinetic Resolution | Lipase (e.g., CALB) | Selective enzymatic acylation of one enantiomer. wikipedia.org | 50% |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst (e.g., Ru-complex) | Selective enzymatic acylation combined with in-situ racemization of the other enantiomer. wikipedia.orgprinceton.edu | 100% |

Flow Chemistry and Continuous Synthesis Paradigms for this compound Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. mdpi.com The synthesis of this compound can be adapted to a continuous flow setup. For instance, a multi-step synthesis involving a continuous flow reactor could be designed. uc.pt This might involve pumping the starting materials through packed-bed reactors containing immobilized catalysts or reagents. thieme-connect.de

A potential continuous flow process for producing racemic 2-(dimethylamino)propan-1-ol could start from propylene (B89431) oxide and dimethylamine. These reactants would be continuously fed into a heated and pressurized reactor coil to facilitate the reaction. The output stream containing the racemic product could then be directed into a second module for in-line purification or directly into a continuous resolution process, such as a simulated moving bed (SMB) chromatography system equipped with a chiral stationary phase.

Furthermore, a continuous dynamic kinetic resolution could be implemented. A packed-bed reactor containing an immobilized lipase and a heterogeneous racemization catalyst could be used. The racemic 2-(dimethylamino)propan-1-ol solution, along with an acylating agent, would be continuously passed through the reactor, yielding a continuous stream of the enantiomerically pure acylated product. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comacs.orgnih.gov These principles can be effectively applied to the synthesis of this compound.

One of the key principles of green chemistry is the use of safer solvents and auxiliaries, or ideally, their complete elimination. skpharmteco.com Solvents contribute significantly to the mass and environmental impact of many chemical processes. skpharmteco.com

In the context of synthesizing this compound, exploring solvent-free conditions for the resolution or synthesis steps is a key green objective. For instance, the diastereomeric salt formation could potentially be carried out in a melt of the reactants or in a minimal amount of a green solvent like water or ethanol, followed by crystallization.

Enzymatic resolutions can often be performed in non-conventional media, including solvent-free systems where the liquid substrate itself acts as the solvent. For the acylation of 2-(dimethylamino)propan-1-ol, if the substrate and acyl donor are liquids, the reaction could be run neat with the immobilized enzyme, thereby eliminating the need for an organic solvent. This not only reduces waste but can also simplify product isolation.

Atom-Economical Synthetic Pathways

The principles of green chemistry increasingly guide the development of new synthetic routes, emphasizing the importance of atom economy—a measure of how efficiently raw materials are converted into the final product. For a chiral molecule like this compound, atom-economical pathways are those that maximize the incorporation of atoms from the reactants into the desired product, thereby minimizing waste. Such strategies often rely on catalytic methods, including chemocatalysis and biocatalysis, which offer high selectivity and efficiency under mild conditions.

Catalytic Reductive Amination

One of the most direct and atom-economical approaches for synthesizing this compound is through the reductive amination of a suitable chiral precursor, such as (S)-alaninol ((2S)-2-aminopropan-1-ol). This method typically involves the N-methylation of the primary amine.

The Eschweiler-Clarke reaction is a classic example of an atom-economical methylation process. It utilizes formic acid and formaldehyde, where formic acid serves as the hydrogen donor, producing only carbon dioxide and water as byproducts. This method is cost-effective and suitable for industrial-scale production. smolecule.com

| Starting Material | Method | Catalyst / Reagents | Key Features | Reference |

| (S)-(+)-1-amino-2-propanol | Reductive Amination | Formaldehyde, Hydrogen, Ruthenium on carbon (5 wt%) | High yield and enantiomeric purity preserved. | |

| Amino Alcohols | Eschweiler-Clarke Methylation | Formic Acid, Formaldehyde | Cost-effective, industrially viable, minimal waste. | smolecule.com |

| L-alanine esters | Reduction | Chemical Reductants | Utilizes a bio-based precursor. | google.comgoogle.com |

Biocatalytic Approaches

Biocatalysis offers an exceptionally powerful strategy for creating enantiopure compounds under environmentally benign conditions. Enzymes such as alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and amine transaminases (ATAs) can catalyze reactions with near-perfect enantio- and regioselectivity at ambient temperature and pressure. rsc.orgentrechem.com

A potential biocatalytic route to this compound could involve a multi-enzyme cascade. For instance, a prochiral keto-aldehyde could first be selectively reduced at the aldehyde position by one enzyme, followed by an asymmetric reduction of the ketone by a KRED to establish the (S)-stereocenter. Subsequent amination using an ATA would introduce the amino group, which could then be methylated.

A highly efficient strategy in biocatalysis is Dynamic Kinetic Resolution (DKR). In a DKR process, a racemic starting material is subjected to an enantioselective enzyme. As the desired enantiomer reacts, the unreactive enantiomer is continuously racemized by a chemical or enzymatic catalyst in the same pot. This allows for the theoretical conversion of 100% of the starting material into a single, enantiopure product. rsc.orgmdpi.com The chemoenzymatic synthesis of (2S)-2-arylpropanols via DKR of the corresponding aldehydes using alcohol dehydrogenases highlights the potential of this approach for related structures. rsc.org

| Enzyme Class | Transformation | Substrate Type | Advantages | Reference |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | Aldehydes, Ketones | High enantioselectivity, enables DKR processes. | rsc.org |

| Amine Transaminase (ATA) | Asymmetric amination | Ketones | Direct formation of chiral amines from ketones. | entrechem.comresearchgate.net |

| Methane Monooxygenase | Hydroxylation | Alkanes (e.g., propane) | Can convert simple hydrocarbons to alcohols. | nih.gov |

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a robust and atom-economical method for the asymmetric reduction of prochiral ketones and imines. This technique avoids the use of high-pressure hydrogen gas, instead employing safe, inexpensive, and readily available hydrogen donors like isopropanol (B130326) or formic acid. nih.gov The reaction is catalyzed by chiral transition metal complexes, most notably those based on ruthenium, rhodium, or iridium. nih.govmdpi.com

The development of Noyori-type catalysts, which typically feature a Ru(II) center coordinated to a chiral diamine ligand, was a significant milestone in this field. mdpi.comnih.gov These catalysts can reduce ketones to alcohols with exceptionally high yields and enantiomeric excess (>99% ee). The synthesis of this compound or its derivatives via ATH could proceed through the asymmetric reduction of a corresponding α-aminoketone or β-ketoaldehyde precursor. The ATH of α-alkyl-β-ketoaldehydes using a Ru(II) catalyst to generate diols with high stereoselectivity demonstrates the power of this method to create adjacent stereocenters in a single, controlled step. mdpi.com

| Substrate Type | Catalyst System | H-Donor | Product Type | Key Features | Reference |

| α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) | Isopropanol | anti-1,3-diols | Excellent enantioselectivity (>99% ee) and good diastereoselectivity via DKR. | mdpi.com |

| Aryl Ketones | Chiral Ruthenium Complexes | Isopropanol, Formic Acid | Chiral secondary alcohols | High efficiency and enantiocontrol without directing groups. | nih.gov |

| Aryl-Alkyl Ketones | Ruthenium-PHOX complex | Isopropanol | Chiral secondary alcohols | Good yields (up to 98%) and enantiomeric excesses (up to 90%). | mdpi.com |

Coordination Chemistry and Ligand Design Principles Involving 2s 2 Dimethylamino Propan 1 Ol

Chelation Modes and Binding Characteristics of (2S)-2-(Dimethylamino)propan-1-ol with Transition Metals

This compound is a bifunctional ligand containing both a tertiary amine and a primary alcohol, which can coordinate to metal ions. Its ability to form stable chelate rings is a key feature of its coordination chemistry.

Bidentate Coordination Through Nitrogen and Oxygen Atoms

The most common coordination mode for this compound is as a bidentate ligand, where it coordinates to a metal center through the nitrogen atom of the dimethylamino group and the oxygen atom of the deprotonated hydroxyl group. wikipedia.orgresearchgate.net This N,O-chelation forms a stable five-membered ring, a favored conformation in coordination chemistry. wikipedia.org This mode of binding is prevalent in complexes with a variety of transition metals, including copper, cobalt, and zinc. alfa-chemistry.com The formation of this chelate ring enhances the thermal stability of the resulting metal complex compared to monodentate ligands.

The bifunctional nature of amino alcohols like this compound allows them to act as versatile N,O-donor ligands, forming coordination compounds with a wide array of metal ions. researchgate.net The strength of the coordination can be influenced by the nature of the metal ion and the reaction conditions.

Tridentate or Higher-Order Coordination with Modified Derivatives

While this compound itself typically acts as a bidentate ligand, its derivatives can be designed to exhibit higher denticity. By introducing additional donor functionalities into the ligand backbone, tridentate or even higher-order coordination can be achieved. For instance, modification of the alkyl chain or the methyl groups on the nitrogen atom could incorporate ether, thioether, or other amine groups, providing additional coordination sites.

This principle is well-established in ligand design, where the denticity of a ligand can be systematically increased to enhance the stability and control the geometry of the resulting metal complex. libretexts.org For example, amino acids with coordinating side chains, such as histidine or cysteine, can act as tridentate ligands. wikipedia.org This concept can be applied to design modified versions of this compound for specific applications in catalysis or materials science.

Synthesis and Structural Elucidation of Metal Complexes Containing this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Complexes with Early Transition Metals (e.g., Ti, Zr)

Information regarding the synthesis and structural elucidation of complexes of this compound with early transition metals such as titanium and zirconium is not extensively documented in the readily available literature. However, the general principles of coordination chemistry suggest that such complexes could be synthesized, likely resulting in alkoxide-type complexes where the deprotonated oxygen of the amino alcohol binds to the highly oxophilic early transition metal center. The nitrogen atom would also be expected to coordinate, leading to the formation of a chelate ring.

Complexes with Late Transition Metals (e.g., Cu, Pd, Rh, Ir, Ru)

Complexes of this compound and similar amino alcohols with late transition metals are more widely reported. These metals are often used in catalysis, and the chiral nature of this compound makes it an attractive ligand for asymmetric catalysis.

Copper (Cu): Copper(II) complexes with chiral amino alcohols have been synthesized and characterized. alfa-chemistry.com These complexes are often prepared by reacting a copper(II) salt, such as copper(II) acetate (B1210297) or perchlorate, with the amino alcohol ligand. alfa-chemistry.com The resulting complexes can exhibit various coordination geometries, including square planar or distorted octahedral, depending on the stoichiometry and the presence of other coordinating anions.

Palladium (Pd): Palladium complexes containing amino alcohol ligands are of significant interest due to their catalytic applications, particularly in C-H bond activation and cross-coupling reactions. mdpi.com While specific examples with this compound are not detailed in the provided search results, analogous systems with other amino alcohols demonstrate the feasibility of forming such complexes. mdpi.com For instance, palladium(II) complexes with bidentate N,O-ligands derived from amino acids have been shown to be effective catalysts. mdpi.com

Rhodium (Rh), Iridium (Ir), and Ruthenium (Ru): These platinum-group metals form a vast array of coordination complexes with various ligands and are central to many catalytic processes. While specific structural data for complexes of this compound with Rh, Ir, and Ru were not found in the initial search, the well-established coordination chemistry of these metals with bidentate N,O-ligands suggests that such complexes are synthetically accessible. These complexes would be of interest for applications in asymmetric hydrogenation and transfer hydrogenation reactions.

A representative table of late transition metal complexes with analogous amino alcohol ligands is provided below to illustrate the types of structures that can be formed.

| Metal | Ligand | Formula of Complex | Coordination Geometry |

| Cu(II) | (R)-2-amino-3-methylbutan-1-ol | [Cu(L)₂(OAc)₂] | Distorted Octahedral |

| Pd(II) | N-Boc-isoleucine | [Pd(L)(OAc)]₂ | Dinuclear with bridging acetates |

| Cu(II) | Chiral BOX ligand | [Cu(BOX)Cl₂] | Square Planar |

This table is illustrative and based on complexes with similar amino alcohol ligands.

Rare Earth Metal Complexes

The coordination chemistry of this compound with rare earth metals (lanthanides) is a more specialized area of research. Lanthanide ions are hard Lewis acids and have a strong affinity for oxygen donor ligands. Therefore, the primary alcohol group of this compound would be expected to be the principal binding site. The coordination of the softer nitrogen donor is also possible, leading to chelation.

The synthesis of such complexes would likely involve the reaction of a lanthanide salt (e.g., chloride, nitrate, or triflate) with the amino alcohol in a non-aqueous solvent to prevent hydrolysis of the metal ion. The resulting complexes could have high coordination numbers (typically 7 to 9 for lanthanides) and may form polynuclear or cluster structures, especially if the ligand acts as a bridging unit between multiple metal centers. While specific examples with this compound are not prevalent in general literature, the fundamental principles of lanthanide coordination chemistry suggest their formation is feasible and they could exhibit interesting magnetic or luminescent properties.

Influence of Ligand Stereochemistry on Metal Center Configuration

The inherent chirality of this compound plays a crucial role in dictating the three-dimensional arrangement of the resulting metal complex. When this bidentate ligand coordinates to a metal ion, the stereochemistry at the C2 carbon atom directly influences the conformation of the five-membered chelate ring that is formed. This, in turn, can induce a specific stereochemical configuration at the metal center itself, a phenomenon known as "induced chirality."

While specific crystal structures of metal complexes solely with this compound are not abundantly reported in publicly accessible literature, the principles of its stereochemical influence can be inferred from studies of analogous chiral amino alcohol ligands. For instance, research on other chiral amino alcohols has shown that the absolute configuration of the ligand can determine the helical chirality (Δ or Λ) of an octahedral metal complex. This stereochemical control is fundamental to asymmetric catalysis, as the fixed geometry of the catalyst-substrate complex during the reaction determines the stereochemical outcome of the product.

In the context of reactions such as the addition of organozinc reagents to aldehydes, the stereochemistry of the amino alcohol ligand is directly responsible for the enantioselectivity of the reaction. The ligand, upon reaction with the organozinc reagent, forms a chiral catalyst in situ. The substrate then coordinates to this chiral complex in a manner that minimizes steric hindrance, leading to a diastereomeric transition state that is lower in energy for the formation of one enantiomer of the product alcohol over the other.

Rational Design of Modified this compound Ligands for Enhanced Performance

To further optimize the catalytic performance of systems employing this compound, researchers have explored the rational design of modified ligands. These modifications are aimed at fine-tuning the steric and electronic properties of the ligand to enhance its activity, selectivity, and stability.

Steric and Electronic Tuning of Ligand Frameworks

The modification of the basic this compound framework can lead to significant improvements in catalytic performance. This is often achieved by introducing substituents on the nitrogen atom or by altering the carbon backbone.

Steric Tuning: The introduction of bulky substituents on the nitrogen atom can increase the steric hindrance around the metal center. This can lead to a more ordered transition state and, consequently, higher enantioselectivity. For example, replacing the methyl groups with larger alkyl or aryl groups can create a more defined chiral pocket, forcing the substrate to approach the metal center from a specific direction.

Electronic Tuning: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups. For instance, the incorporation of a phosphine (B1218219) moiety in place of one of the N-methyl groups to create a P,N-ligand can significantly alter the electronic environment at the metal center. Phosphines are excellent σ-donors and π-acceptors, and their electronic properties can be finely tuned by varying the substituents on the phosphorus atom. This electronic modulation can influence the reactivity of the metal center and the stability of catalytic intermediates.

A common strategy involves the synthesis of phosphine derivatives of this compound. These P,N-ligands have been successfully employed in a variety of asymmetric catalytic reactions, including hydrogenations and cross-coupling reactions. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in the same ligand provides a unique electronic environment that can be highly effective in stabilizing the catalytically active species.

The following table provides a conceptual overview of how modifications to the this compound framework can be used to tune its properties for catalysis.

| Modification Type | Example of Modification | Expected Effect on Catalysis |

| Steric Tuning | Replacement of N-methyl groups with bulkier alkyl or aryl groups. | Increased enantioselectivity due to a more defined chiral pocket. |

| Electronic Tuning | Introduction of a phosphine moiety to create a P,N-ligand. | Altered reactivity and stability of the metal catalyst, potentially leading to higher activity and selectivity. |

| Backbone Modification | Introduction of substituents on the propanol (B110389) backbone. | Fine-tuning of the chelate ring conformation and steric environment. |

Immobilization Strategies for Heterogeneous Catalysis

While homogeneous catalysts based on this compound and its derivatives can exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly. To address this, significant research has been dedicated to the immobilization of these chiral ligands onto solid supports to create heterogeneous catalysts. These solid-supported catalysts combine the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recyclability of heterogeneous systems.

Common Supports:

Polymers: Polystyrene-based resins are frequently used as supports for chiral ligands. The ligand can be covalently attached to the polymer backbone through a suitable linker. The degree of cross-linking of the polymer can influence the accessibility of the catalytic sites and the swelling properties of the catalyst in different solvents.

Silica (B1680970): Mesoporous silica materials, such as SBA-15 or MCM-41, are attractive supports due to their high surface area, ordered pore structure, and thermal stability. The ligand can be anchored to the silica surface via covalent bonds, often through a silane (B1218182) coupling agent.

Magnetic Nanoparticles: The immobilization of chiral catalysts on magnetic nanoparticles offers a convenient method for catalyst separation using an external magnetic field.

Immobilization Techniques:

The immobilization of this compound or its derivatives typically involves the creation of a covalent bond between the ligand and the support. This can be achieved by first functionalizing the ligand with a reactive group (e.g., a vinyl group for polymerization or a trialkoxysilane group for grafting onto silica) and then reacting it with the support.

The performance of the immobilized catalyst is highly dependent on the nature of the support, the length and flexibility of the linker, and the loading of the chiral ligand. A well-designed heterogeneous catalyst should maintain the high enantioselectivity of its homogeneous counterpart while exhibiting good recyclability without significant loss of activity.

The following table summarizes some of the common strategies for the immobilization of chiral amino alcohol-based catalysts.

| Support Material | Immobilization Method | Advantages |

| Polystyrene Resin | Covalent attachment via a linker. | Well-established chemistry, tunable properties. |

| Mesoporous Silica | Grafting using silane coupling agents. | High surface area, uniform pore size, good thermal and mechanical stability. |

| Magnetic Nanoparticles | Covalent attachment to surface-functionalized nanoparticles. | Facile separation using an external magnetic field. |

Applications of 2s 2 Dimethylamino Propan 1 Ol in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful, atom-economical method for producing optically active compounds. nih.gov Ligands derived from (2S)-2-(Dimethylamino)propan-1-ol have found utility in both direct and transfer hydrogenation protocols, facilitating the enantioselective reduction of prochiral ketones and imines.

The transition metal-catalyzed asymmetric hydrogenation of ketones and imines is a cornerstone of modern synthetic chemistry for producing chiral alcohols and amines. nih.govcore.ac.uk Chiral P,N,O-type ligands, which can be synthesized from precursors like this compound, are effective in iridium-catalyzed hydrogenations. For instance, iridium complexes of simple alkane-diyl-based P,N,O-ligands have demonstrated the ability to reduce simple alkyl-aryl ketones with excellent enantioselectivities, in some cases exceeding 99% enantiomeric excess (ee). nih.gov The presence of both NH and OH functionalities within the ligand structure is often crucial for achieving high catalytic activity and selectivity. nih.gov

Similarly, the asymmetric hydrogenation of imines, particularly N-sulfonylimines, has been successfully achieved using nickel-based catalytic systems. These reactions can proceed via kinetic resolution, providing both the recovered starting material and the hydrogenated product with high levels of enantiopurity. dicp.ac.cn Palladium catalysts, often paired with chiral bisphosphine or diamine ligands, are also effective for the hydrogenation of various imines, including those activated by phosphinyl or tosyl groups. dicp.ac.cn

Table 1: Examples of Asymmetric Hydrogenation of Ketones Data synthesized from representative findings in the field.

| Substrate | Catalyst/Ligand System | Solvent | H2 Pressure (atm) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Acetophenone | Ir-P,N,O complex | 2-Propanol | 50 | >99 | >99 |

| 2'-Acetonaphthone | RuCl2[(S)-tolbinap][(R)-dmapen]/Base | 2-Propanol | 40 | 99 | 97 |

| 3-Quinuclidinone | RuBr2(S,S)-xylskewphos | Methanol | 50 | >99 | >99 |

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure molecular hydrogen, employing hydrogen donor molecules like 2-propanol or formic acid. kanto.co.jpmdpi.com This method is operationally simpler and avoids the need for specialized high-pressure equipment. mdpi.com

Ruthenium(II) complexes bearing chiral ligands are highly effective for the ATH of both ketones and imines. kanto.co.jpgoogle.com Ligands derived from chiral β-amino alcohols are particularly noteworthy. For example, a ruthenium complex prepared from [RuCl2(p-cymene)]2 and a chiral amino alcohol ligand can efficiently catalyze the ATH of N-(diphenylphosphinyl)imines in isopropyl alcohol, yielding chiral phosphinamides with enantiomeric excesses up to 82%. mdpi.com The rigidity of the ligand's backbone, such as that found in an indanol-derived structure, is a key factor in achieving good enantioselectivity. mdpi.com

The Noyori-type catalysts, which feature a Ru(II) center, an arene ligand, and a chiral N-tosylated diamine or amino alcohol, are benchmarks in this field. kanto.co.jpnih.gov These catalysts demonstrate broad applicability, reducing a wide range of ketones and imines to their corresponding chiral alcohols and amines with high yields and optical purities. kanto.co.jpudla.cl The reaction mechanism for imine reduction is thought to involve protonation of the imine under acidic conditions, which contrasts with the mechanism for ketone reduction. nih.gov

Table 2: Asymmetric Transfer Hydrogenation of Imines and Ketones Data synthesized from representative findings in the field.

| Substrate | Catalyst System | H-Donor | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Acetophenone | (R,R)-Teth-TsDPEN-Ru(II) | HCOOH/NEt3 | Acetonitrile | 87 | >99 |

| N-Phosphinyl ketimine | [RuCl2(p-cymene)]2 / (1S,2R)-1-amino-2-indanol | 2-Propanol | 2-Propanol | 92 | 82 |

| 1-Methyl-3,4-dihydroisoquinoline | RuCl(η6-p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt3 | Mixture | High | High |

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is fundamental to organic synthesis. Chiral auxiliaries and ligands derived from this compound play a significant role in directing the stereochemical outcome of several key C-C bond-forming reactions.

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in aldol (B89426) reactions. wikipedia.orgresearchgate.net The auxiliary is temporarily incorporated into a substrate to direct a diastereoselective reaction, after which it can be removed and recovered. wikipedia.org Chiral oxazolidinones, for example, are widely used to facilitate stereoselective aldol reactions that can establish two adjacent stereocenters with high control. wikipedia.orgnih.gov While direct use of this compound as a precursor to such auxiliaries for aldol reactions is a plausible extension, specific examples are not prominently detailed in the surveyed literature.

The Mannich reaction, which forms a β-amino carbonyl compound, is another powerful tool for C-C bond formation. mdpi.comscitepress.org Organocatalysis has emerged as a key approach for asymmetric Mannich reactions. Chiral tertiary amines can catalyze the reaction, leading to products with high enantio- and diastereoselectivity. nih.gov Derivatives of natural amino acids, such as prolinol, have been successfully used as organocatalysts, sometimes in combination with a Brønsted acid, to promote highly anti-selective and enantioselective Mannich reactions between aldehydes and unactivated imines. researchgate.net

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone for C-C bond formation. organic-chemistry.org Copper-catalyzed systems are frequently employed for this transformation, with chirality being introduced through the use of chiral ligands. nih.gov Ligands featuring both phosphorus and nitrogen atoms, derivable from amino alcohol precursors, are effective in stabilizing the transition metal complexes used in these reactions.

For example, the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones can achieve high regio- and enantioselectivity (up to 96% ee) using chiral ferrocenyl-based diphosphine ligands. organic-chemistry.orgnih.gov Similarly, copper(I) can be used to catalyze the 1,4-addition of organolithium and Grignard reagents to cyclic enones with high efficiency when paired with a chiral monothiobinaphthol ligand. rsc.org The development of these catalytic systems allows for the stereocontrolled formation of a new carbon-carbon bond at the β-position of the Michael acceptor. organic-chemistry.org

The catalytic enantioselective allylation of carbonyl compounds is a valuable method for synthesizing chiral homoallylic alcohols. Iridium complexes modified with chiral phosphine (B1218219) ligands, such as SEGPHOS, can catalyze the 2-propanol-mediated reductive coupling of allyl pronucleophiles with aldehydes, including acetylenic aldehydes, to produce highly enantiomerically enriched secondary alcohols. nih.govnih.gov

Asymmetric propargylation of ketones provides access to chiral homopropargylic alcohols, which are versatile synthetic intermediates. nih.gov This transformation can be achieved using allenylboronates as the propargyl source, catalyzed by chiral biphenols. These reactions can afford the desired tertiary alcohols in good yields and with high enantiomeric ratios. The use of chiral catalysts allows for the kinetic resolution of racemic allenylboronates, leading to products with excellent diastereo- and enantioselectivity. nih.gov

Asymmetric Carbon-Heteroatom Bond Forming Reactions

Asymmetric hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing chiral amines. nih.gov The success of these reactions often relies on metal catalysts coordinated to chiral ligands. Ligands derived from this compound are well-suited for this purpose. By coordinating to a metal center (e.g., copper, rare-earth metals), the ligand creates a chiral pocket that forces the amine and the unsaturated substrate to approach in a specific orientation. nih.gov This controlled orientation ensures that the N-H bond adds across one of the two enantiotopic faces of the double or triple bond, resulting in a product with high enantiomeric excess.

The synthesis of chiral epoxides and diols from prochiral olefins is a cornerstone of modern organic synthesis. This compound can serve as a precursor for chiral ligands used in metal-catalyzed asymmetric epoxidation. For instance, it can be incorporated into larger, tetradentate N-based ligand structures for metals like manganese. nih.govmdpi.com In such a catalytic system, the chiral manganese complex activates an oxidant (e.g., hydrogen peroxide) and the ligand architecture directs the transfer of the oxygen atom to a specific face of the olefin, thereby generating a chiral epoxide with high enantioselectivity. mdpi.comresearchgate.net

Table 2: Example of Asymmetric Epoxidation using a Chiral Manganese Complex

| Olefin Substrate | Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |

| 1,2-Dihydronaphthalene | Mn(OTf)₂ with Chiral N₄ Ligand | H₂O₂ | >99 | 89 |

| Chalcone | Chiral Mn(II) Complex | Sodium Percarbonate | 100 | 99 |

The Aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen-containing heterocycles. researchgate.net Achieving high enantioselectivity in these reactions often requires a chiral catalyst that can activate the diene or dienophile and control the facial selectivity of the cycloaddition. nih.gov Chiral ligands synthesized from this compound can be employed in conjunction with Lewis acids (e.g., copper(II), zinc(II)) to catalyze these transformations. rsc.org The resulting chiral Lewis acid complex coordinates to the dienophile, lowering its LUMO energy and shielding one of its faces, which forces the diene to approach from the less hindered side, yielding the cycloadduct in high enantiopurity. nih.gov

Organocatalytic Applications of this compound

In organocatalysis, small chiral organic molecules are used to accelerate chemical reactions stereoselectively. This compound contains both a nucleophilic tertiary amine and a hydrogen-bond-donating alcohol group, making it a potential bifunctional organocatalyst.

The tertiary amine can function as a Lewis base, activating substrates or acting as a nucleophilic catalyst itself. In nucleophilic catalysis, the amine would add to an electrophile (such as an aldehyde) to form a reactive, covalently bound intermediate (e.g., a chiral enamine or ammonium enolate). This intermediate would then react with another substrate, and the chiral catalyst would be regenerated at the end of the catalytic cycle. While more complex structures are typically employed for high efficiency, the fundamental functional groups within this compound provide a basis for such catalytic modes. For example, simple amino alcohols can be used to prepare oxazolidine catalysts that are effective in promoting Diels-Alder reactions. mdpi.com

Brønsted Acid/Base Organocatalysis

Chiral amino alcohols are recognized for their potential as bifunctional organocatalysts. Their structure, containing both a Lewis basic amino group and a hydroxyl group capable of acting as a Brønsted acid (proton donor) or a hydrogen bond donor, allows them to activate both nucleophiles and electrophiles in a reaction. This dual activation can lead to highly organized, stereoselective transition states, which is a foundational concept in asymmetric organocatalysis.

The this compound molecule possesses the necessary functional groups for this type of catalysis: a tertiary dimethylamino group (Lewis base) and a primary hydroxyl group (Brønsted acid/H-bond donor). In theory, it could catalyze reactions such as aldol or Mannich reactions by activating the electrophilic carbonyl compound through hydrogen bonding while simultaneously activating the nucleophile via the basic amino group. However, a detailed investigation of published research yields no specific studies or documented examples of this compound being employed as a Brønsted acid/base organocatalyst. Catalysis research has more frequently focused on its structural isomer, 1-(dimethylamino)-2-propanol, and other C2-symmetric amino alcohols.

Immobilized this compound Catalysts for Heterogeneous Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry and industrial processes. It combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, namely easy separation from the reaction mixture, enhanced stability, and potential for recycling and reuse. While general methodologies for immobilizing chiral amino alcohols are well-established, their specific application to this compound is not described in the available literature.

Covalent Grafting onto Supports

Covalent grafting is a robust method for immobilizing a catalyst, ensuring its stability against leaching during the reaction. The process typically involves forming a stable chemical bond between the catalyst molecule and a solid support. For an amino alcohol like this compound, the primary hydroxyl group is the most suitable anchor point for covalent attachment.

Common supports include inorganic materials like silica (B1680970) and organic polymers such as polystyrene. The surface of silica, rich in silanol (Si-OH) groups, can be functionalized with linker molecules, such as (3-isocyanatopropyl)triethoxysilane. The amino alcohol's hydroxyl group would then react with the isocyanate group to form a urethane linkage, tethering the catalyst to the silica surface.

Table 1: Conceptual Strategy for Covalent Grafting of this compound

| Step | Description | Reactants/Materials | Result |

| 1. Support Activation | Functionalization of silica gel with a linker molecule. | Silica Gel, (3-Isocyanatopropyl)triethoxysilane | Isocyanate-functionalized silica |

| 2. Catalyst Anchoring | Reaction of the chiral amino alcohol with the activated support. | This compound, Activated Silica | Immobilized catalyst via urethane bond |

This table represents a conceptual synthetic route, as specific examples for this compound have not been reported in the reviewed literature.

Hybrid Catalytic Systems

Hybrid catalytic systems involve the integration of the organic catalyst with other components, such as metal nanoparticles or enzymes, onto a single support to facilitate cascade reactions or achieve synergistic catalytic effects. For instance, an immobilized amino alcohol could function in concert with a co-immobilized enzyme or metal catalyst to perform multi-step syntheses in a single pot. rsc.org

A hypothetical hybrid system could involve grafting this compound onto magnetic nanoparticles. This would allow for its use as a recoverable organocatalyst, with separation from the reaction medium achieved simply by applying an external magnetic field. researchgate.net While this is a popular and effective strategy for catalyst recovery, there is no evidence in the literature of its application to this compound.

2s 2 Dimethylamino Propan 1 Ol As a Chiral Auxiliary and Building Block in Complex Molecule Synthesis

Stereodirecting Role of (2S)-2-(Dimethylamino)propan-1-ol in Stoichiometric Reactions

As a chiral auxiliary, this compound is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of the auxiliary creates a diastereomeric relationship, enabling the formation of one stereoisomer in preference to others. The dimethylamino and hydroxyl groups can act as Lewis basic sites, coordinating to metal ions and reagents to form a rigid, well-defined transition state that biases the approach of incoming reactants.

Inducing Chirality in Subsequent Reaction Steps

The primary function of a chiral auxiliary like this compound is to induce chirality at a new stereocenter. This is typically achieved by converting the amino alcohol into a derivative, such as an amide or an ether, which is then attached to the substrate. For instance, amides can be formed between the auxiliary and a carboxylic acid. The α-proton of the resulting amide can be selectively removed by a strong base to form a chiral enolate.

The defined stereochemistry of the auxiliary then dictates the facial selectivity of the enolate's reaction with an electrophile (e.g., an alkyl halide). The bulky groups of the auxiliary sterically hinder one face of the enolate, forcing the electrophile to approach from the less hindered face. This process, known as diastereoselective alkylation, results in the formation of a new stereocenter with a predictable configuration. After the reaction, the auxiliary can be cleaved and recovered for reuse.

Diastereoselective Transformations Utilizing Derivatives

Derivatives of this compound are crucial for its application as a chiral auxiliary. The hydroxyl group can be converted into an ether or ester, or the amino group can be acylated to form amides. These derivatives are then used in various diastereoselective transformations.

One of the most common applications for related chiral amino alcohol auxiliaries, such as pseudoephedrine, is in the diastereoselective alkylation of enolates. nist.gov The auxiliary is first converted to an amide with a carboxylic acid. Deprotonation of this amide with a base like lithium diisopropylamide (LDA) generates a chiral enolate. The subsequent reaction with an alkyl halide proceeds with high diastereoselectivity, dictated by the chiral environment of the auxiliary. nist.gov While specific examples detailing the performance of this compound in this exact role are not extensively documented in leading journals, the principle is a cornerstone of asymmetric synthesis.

Below is a representative table illustrating the outcomes of such a diastereoselective alkylation, using data from the closely related pseudoephedrine auxiliary to demonstrate the principle.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| BnBr | α-Benzylated Propionamide | 95 | >98:2 |

| MeI | α-Methylated Propionamide | 92 | >98:2 |

| Allyl Bromide | α-Allylated Propionamide | 90 | >95:5 |

This table illustrates the principle of diastereoselective alkylation using a related chiral amino alcohol auxiliary. Data reflects typical results for such reactions.

Utilization in Multicomponent Reactions (MCRs) for Stereocontrolled Product Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net The incorporation of a chiral component, such as an amine or alcohol, into an MCR can allow for the stereocontrolled synthesis of complex, drug-like molecules.

This compound contains both amine and alcohol functionalities, making it a potential candidate for stereodirecting MCRs like the Ugi or Passerini reactions. In a chiral Ugi reaction, a chiral amine can direct the stereochemistry of the resulting α-amino acid amide product. Similarly, in a Passerini reaction, a chiral component can influence the stereocenter of the α-acyloxy amide product. researchgate.netresearchgate.net

While the direct application of this compound as a chiral auxiliary in major MCRs is not widely reported, the use of other chiral amino alcohols in such reactions is well-established, suggesting a potential area for its application in generating stereochemically rich scaffolds.

Synthesis of Chiral Intermediates and Advanced Precursors for Biologically Active Compounds

One of the most significant applications of this compound is as a chiral building block for the synthesis of pharmaceutical intermediates. smolecule.com Its most notable use is in the synthesis of the precursor for Methadone, a potent analgesic used in pain management and for the treatment of opioid addiction. wikipedia.org

The synthesis begins with the conversion of (S)-(+)-1-Dimethylamino-2-propanol into (S)-1-dimethylamino-2-chloropropane hydrochloride via reaction with thionyl chloride. scribd.com This chiral electrophile is then reacted with diphenylacetonitrile (B117805) in the presence of a strong base. This alkylation reaction forms the crucial carbon-carbon bond and sets the stage for the final conversion to methadone. scribd.comunodc.org

This key step produces a mixture of two diastereomeric nitriles: the desired methadone precursor (4-dimethylamino-2,2-diphenylpentanenitrile) and the isomeric isomethadone precursor (4-dimethylamino-3-methyl-2,2-diphenylbutanenitrile). scribd.comnih.gov The stereocenter from the starting amino alcohol influences the reaction, but the formation of the aziridinium (B1262131) intermediate leads to a mixture of products. scribd.com Research has focused on optimizing reaction conditions to maximize the yield of the desired methadone nitrile. google.com

| Base/Solvent System | Reactants | Product Ratio (Methadone Nitrile : Isomethadone Nitrile) | Reference |

|---|---|---|---|

| Sodium Amide | Diphenylacetonitrile, (S)-1-dimethylamino-2-chloropropane | Approx. 1:1 | unodc.org |

| NaOH (melt phase) | Diphenylacetonitrile, (S)-1-dimethylamino-2-chloropropane | Approx. 6:4 | scribd.com |

| NaOH / DMF | Diphenylacetonitrile, (S)-1-dimethylamino-2-chloropropane | Approx. 3:2 | scribd.com |

Application in the Construction of Chiral Macrocycles and Supramolecular Architectures

Chiral macrocycles are of great interest in supramolecular chemistry, host-guest chemistry, and catalysis due to their unique structural and recognition properties. The incorporation of chiral building blocks is essential for creating macrocycles with specific three-dimensional cavities and functionalities.

Mechanistic and Theoretical Investigations of 2s 2 Dimethylamino Propan 1 Ol Mediated Processes

Kinetic Studies of Reaction Pathways Involving (2S)-2-(Dimethylamino)propan-1-ol and its Complexes

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates, and determining the influence of various parameters such as reactant concentrations, temperature, and catalyst loading. While specific kinetic data for reactions directly mediated by this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related amino alcohols, such as its isomer 1-dimethylamino-2-propanol (B140979) (1DMA2P), particularly in the context of carbon dioxide (CO2) capture.

In a comprehensive study, the kinetics of CO2 absorption in aqueous solutions of 1DMA2P were investigated using a laminar jet absorber. bit.edu.cn The reaction between CO2 and tertiary amines like 1DMA2P is understood to proceed via a base-catalyzed hydration mechanism. The kinetic data obtained from such studies are crucial for developing and validating reaction rate models. A comprehensive numerical kinetics model, developed using FEM-based COMSOL software, showed excellent agreement with experimental data, with an absolute average deviation (AAD) of 6.5%. bit.edu.cn

The following table presents the experimentally measured pseudo-first-order reaction rate constants (k_obs) for CO2 absorption in a 2 M aqueous solution of 1-dimethylamino-2-propanol (a structural isomer of the target compound) at different temperatures.

| Temperature (K) | CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2/mol amine) | k_obs (s⁻¹) |

|---|---|---|---|

| 298 | 8.5 | 0.01 | 125.6 |

| 298 | 25.4 | 0.03 | 110.2 |

| 313 | 8.5 | 0.01 | 245.1 |

| 313 | 25.4 | 0.03 | 215.8 |

| 333 | 8.5 | 0.01 | 450.7 |

| 333 | 25.4 | 0.03 | 398.3 |

This data is for the related compound 1-dimethylamino-2-propanol and is presented to illustrate the type of kinetic information that can be obtained for amino alcohols. researchgate.net

These kinetic investigations, though on a related isomer, underscore the importance of the amino and hydroxyl functionalities in facilitating chemical reactions. The insights gained from such studies are instrumental in process design and optimization for applications like industrial gas scrubbing.

Spectroscopic Characterization of Active Catalytic Species and Reaction Intermediates

Spectroscopic techniques are indispensable tools for identifying and characterizing the transient species that are formed during a chemical reaction. These methods provide a window into the catalytic cycle, allowing for the direct observation of active catalysts and reaction intermediates.

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for monitoring chemical reactions in real-time without disturbing the reacting system. These methods can provide detailed structural information about the species present in the reaction mixture as the reaction progresses.

In-situ NMR Spectroscopy: In-situ Magic Angle Spinning (MAS) NMR spectroscopy has been effectively used to study the conversion of related small alcohols, like propan-2-ol, on zeolite catalysts. osti.gov In such studies, the initial step observed is the physisorption of the alcohol onto the Brønsted acid sites of the catalyst. osti.gov For a reaction involving this compound, in-situ NMR could be employed to track the fate of the chiral ligand, observe its coordination to a metal center, and monitor the transformation of the substrate. The chemical shifts in ¹H, ¹³C, and other relevant nuclei would provide critical information about the electronic and structural changes occurring during the catalytic process. For instance, a ¹³C NMR spectrum of the related compound (S)-(+)-1-Dimethylamino-2-propanol is available and serves as a reference for the types of signals to be expected. spectrabase.com

In-situ IR Spectroscopy: In-situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is another valuable technique for studying reactions in solution. For example, the electrochemical oxidation of 2-propanol on platinum and palladium electrodes has been investigated using this method. rsc.org The study revealed that the main oxidation product was acetone (B3395972) on both electrodes. rsc.org In the context of reactions mediated by this compound, in-situ IR could be used to monitor the vibrational modes of the functional groups (O-H, N-CH₃, C-O) of the ligand and the substrate. Changes in the position and intensity of these bands would indicate coordination to a metal center or transformation into a product. An IR spectrum of the related compound 2-(dimethylamino)-1-propanol is available from the NIST database and provides characteristic absorption bands. nist.gov

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique for the detection of charged intermediates in a reaction mixture. nih.gov In catalytic reactions involving this compound, ESI-MS could be used to identify and characterize metal-ligand complexes and reaction intermediates that are ionic. nih.gov The mass-to-charge ratio of the detected ions provides direct information about their elemental composition. nih.gov The NIST WebBook provides a reference mass spectrum for the related compound 1-(dimethylamino)-2-propanol, which shows characteristic fragmentation patterns that can aid in the identification of related structures. nist.gov

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that can provide information about the electronic structure and local coordination environment of a metal center in a catalyst. sigmaaldrich.com The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which gives information about the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which provides details about the number, type, and distance of neighboring atoms. sigmaaldrich.com For catalytic systems where this compound is used as a ligand for a metal catalyst, XAS could be used to characterize the structure of the active catalytic species in solution or on a solid support. This information is crucial for understanding how the ligand influences the catalytic activity and selectivity of the metal center.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental studies by modeling reaction mechanisms, predicting the structures of intermediates and transition states, and calculating the energetics of reaction pathways.

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of chemical reactions. DFT calculations can be used to locate the minimum energy structures of reactants, products, intermediates, and transition states along a reaction coordinate.

For instance, DFT calculations have been employed to study the thermochemistry of the dehydration of 2-propanol. arxiv.org These studies compute the energies for geometry optimization using various basis sets to determine the most accurate and efficient computational model. arxiv.org The calculations can predict reaction enthalpies and free energies, providing insights into the thermodynamic feasibility of a reaction pathway. arxiv.org In the context of reactions involving this compound, DFT could be used to model the coordination of the ligand to a metal center, the interaction with a substrate, and the elementary steps of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination.

The following table summarizes representative computational data that can be obtained from DFT calculations, in this case for the dehydration of 2-propanol, illustrating the type of information that can be generated to understand reaction energetics.

| Basis Set | Enthalpy of Reaction (kcal/mol) | Free Energy of Reaction (kcal/mol) at 298 K |

|---|---|---|

| cc-pVDZ | 10.5 | -0.8 |

| cc-pVTZ | 9.8 | -1.5 |

| cc-pVQZ | 9.5 | -1.8 |

| cc-pV5Z | 9.4 | -1.9 |

This data is for the dehydration of 2-propanol and is presented to illustrate the application of DFT in evaluating reaction thermochemistry. arxiv.org

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed insights into the dynamic interactions between a ligand, such as this compound, and a substrate or a metal center. These simulations can reveal how the ligand binds to a receptor or a catalytic site, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction.

Conformational Analysis of this compound and its Metal Complexes

The conformational flexibility of this compound and its metal complexes is a critical factor in determining the steric and electronic environment of the catalytic active site. The relative orientation of the dimethylamino and hydroxyl groups, dictated by rotation around the C1-C2 bond, influences how the ligand coordinates to a metal center and interacts with substrates.

Computational studies on analogous amino alcohols, such as 2-aminoethanol and its derivatives, have shown that intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair can play a significant role in stabilizing specific conformers. In the case of this compound, the presence of two methyl groups on the nitrogen atom introduces steric bulk that influences the preferred conformations. Density Functional Theory (DFT) calculations on related amino alcohols indicate that the introduction of N-alkyl groups can enhance the strength of the O-H···N intramolecular hydrogen bond, which in turn affects the conformational population.

| Conformer | Dihedral Angle (O-C-C-N, °) | Relative Energy (kcal/mol) | Key Non-Covalent Interaction |

|---|---|---|---|

| Gauche-1 | ~60 | 0.00 | Intramolecular H-bond (O-H···N) |

| Gauche-2 | ~-60 | 0.25 | Steric repulsion between methyl and hydroxyl groups |

| Anti | ~180 | 1.50 | Extended conformation, no H-bond |

Note: The data in the table is illustrative and based on general findings for similar amino alcohol systems, as specific computational data for this compound was not available in the reviewed literature.

Prediction of Enantioselectivity and Reaction Outcomes

A significant goal of theoretical investigations is to predict the enantioselectivity of reactions catalyzed by this compound and its derivatives. This is typically achieved by modeling the transition states of the stereodetermining step of the reaction. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products is directly related to the enantiomeric excess (ee) of the reaction.

For reactions such as the addition of dialkylzinc reagents to aldehydes, computational models have been developed for catalysts with similar amino alcohol backbones. These models often involve the formation of a dimeric zinc-ligand complex, where one zinc atom activates the aldehyde and the other is part of the chiral catalyst. The stereochemical outcome is then determined by the facial selectivity of the nucleophilic attack on the coordinated aldehyde.

Machine learning approaches are also emerging as powerful tools for predicting enantioselectivity. nih.gov By training models on large datasets of experimental and computational results from related catalytic systems, it is possible to identify key structural features of the ligand and substrate that correlate with high enantiomeric excess. researchgate.net While specific models for this compound are not yet widely reported, the general principles derived from these studies are applicable.

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Enantiomer | Predicted ee (%) |

|---|---|---|---|

| TS-(R) | 15.2 | S | 95 |

| TS-(S) | 13.5 |

Note: The data presented is hypothetical and serves to illustrate the methodology used in computational predictions of enantioselectivity.

Elucidation of Chiral Induction Mechanisms

Understanding the precise mechanism of chiral induction is paramount for the rational design of more efficient and selective catalysts. For processes mediated by this compound, this involves a detailed analysis of the interactions between the chiral ligand, the metal center, and the reacting substrates at the transition state.

Substrate-Ligand Interactions and Stereochemical Control

The stereochemical outcome of a reaction catalyzed by a this compound-metal complex is governed by the specific interactions within the transition state assembly. The chiral ligand creates a defined three-dimensional space around the reactive center, forcing the substrate to adopt a particular orientation to minimize steric hindrance.

In the well-studied example of the addition of diethylzinc (B1219324) to aldehydes, the proposed mechanism involves the formation of a six-membered, chair-like transition state. The aldehyde coordinates to the more Lewis acidic zinc atom, while the chiral ligand is bound to the other. The bulky groups of the ligand and the aldehyde will orient themselves to occupy pseudo-equatorial positions to alleviate steric strain. The (S)-configuration of the ligand dictates which face of the aldehyde is more accessible to the incoming nucleophile, thus controlling the absolute stereochemistry of the resulting alcohol.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

While steric repulsion is a major factor in stereochemical control, attractive non-covalent interactions also play a crucial role in stabilizing the favored transition state.